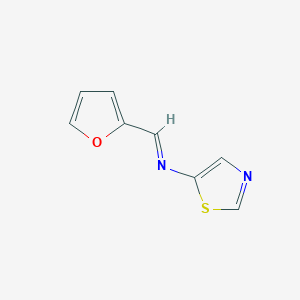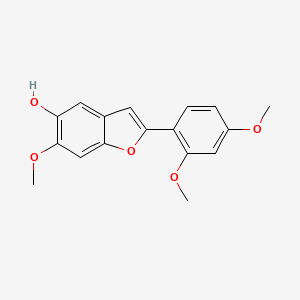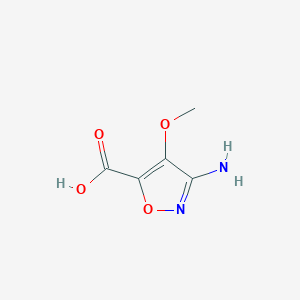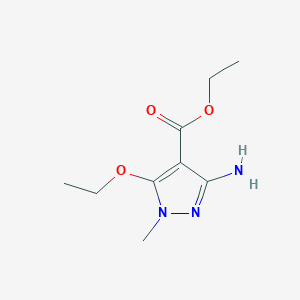
N-(Furan-2-ylmethylene)thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethylene)thiazol-5-amine: is a heterocyclic compound that combines a furan ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethylene)thiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with thiazol-5-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethylene)thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(Furan-2-ylmethylene)thiazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its metal chelating properties and biological activities.
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Indole Derivatives: Indole-based compounds are also known for their wide range of biological activities.
Uniqueness: N-(Furan-2-ylmethylene)thiazol-5-amine is unique due to its combination of a furan and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-(1,3-thiazol-5-yl)methanimine |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(11-3-1)4-10-8-5-9-6-12-8/h1-6H/b10-4+ |
InChI Key |
AXYORDRHMFFUII-ONNFQVAWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=CN=CS2 |
Canonical SMILES |
C1=COC(=C1)C=NC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)




![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)


![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)

